molecular formula C12H24N2O B4432383 N-(1-ethylpiperidin-4-yl)pentanamide

N-(1-ethylpiperidin-4-yl)pentanamide

Cat. No.: B4432383
M. Wt: 212.33 g/mol
InChI Key: OLSMGCABBSWMBS-UHFFFAOYSA-N
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Description

N-(1-Ethylpiperidin-4-yl)pentanamide is a synthetic organic compound featuring a piperidine ring substituted with an ethyl group at the 1-position and a pentanamide moiety at the 4-position. Its molecular formula is C₁₃H₂₆N₂O, with a molecular weight of 238.36 g/mol. This structure combines lipophilic (pentanamide) and basic (piperidine) properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-5-6-12(15)13-11-7-9-14(4-2)10-8-11/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSMGCABBSWMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)pentanamide typically involves the reaction of 1-ethylpiperidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Reactants: 1-ethylpiperidine and pentanoyl chloride.

    Base: Triethylamine.

    Solvent: Anhydrous dichloromethane.

    Temperature: Room temperature.

    Reaction Time: 12-24 hours.

The product is then purified by column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and biological differences between N-(1-ethylpiperidin-4-yl)pentanamide and related compounds:

Compound Name Structural Features Biological Activity/Applications Key Differences References
This compound Piperidine (1-ethyl), pentanamide Hypothesized opioid receptor modulation (inferred) Unique ethyl-piperidine and pentanamide combo -
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide (CAS 122882-90-0) Piperidine (1-phenethyl), phenyl, pentanamide Synthetic opioid analog; high receptor affinity Phenethyl substituent enhances lipophilicity
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide (para-fluorovaleryl fentanyl) Piperidine (1-phenethyl), 4-fluorophenyl, pentanamide Potent µ-opioid receptor agonist; illicit use Fluorine substitution alters metabolic stability
Fentanyl (N-Phenyl-N-(1-phenethyl-4-piperidinyl)propanamide) Piperidine (1-phenethyl), phenyl, propanamide Ultra-potent analgesic (µ-opioid agonist) Shorter amide chain (propanamide vs. pentanamide)
N-[1-(2-Aminoethyl)piperidin-4-yl]butanamide Piperidine (2-aminoethyl), butanamide Research compound; unconfirmed biological targets Aminoethyl group increases polarity

Impact of Substituents on Activity

Piperidine Substitutions
  • 1-Ethyl vs. 1-Phenethyl : The 1-phenethyl group in fentanyl analogs (e.g., para-fluorovaleryl fentanyl) significantly enhances lipophilicity and receptor binding affinity compared to the smaller ethyl group in this compound. This modification correlates with increased blood-brain barrier penetration and potency .
  • 4-Position Amide Chain Length : Pentanamide derivatives (e.g., this compound) exhibit longer metabolic half-lives than propanamide analogs like fentanyl due to reduced enzymatic degradation of the extended alkyl chain .
Aromatic Modifications
  • Fluorine Substitution: Para-fluorine on the phenyl ring (para-fluorovaleryl fentanyl) improves metabolic stability by resisting cytochrome P450 oxidation, prolonging its activity compared to non-fluorinated analogs .

Pharmacokinetic and Pharmacodynamic Profiles

  • Receptor Affinity: Piperidine-based pentanamides with bulky substituents (e.g., phenethyl) show higher µ-opioid receptor binding than simpler derivatives. For example, para-fluorovaleryl fentanyl has sub-nanomolar affinity, whereas this compound’s affinity remains uncharacterized but is likely lower due to its smaller substituent .
  • Metabolism: Longer amide chains (pentanamide vs.

Unique Advantages of this compound

  • Synthetic Versatility : The ethyl group allows easier chemical modifications compared to bulkier phenethyl derivatives, enabling tailored drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-ethylpiperidin-4-yl)pentanamide
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